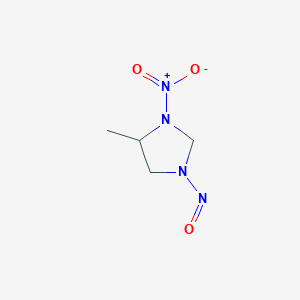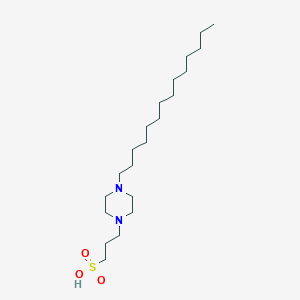![molecular formula C20H23NO B14365338 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane CAS No. 91708-15-5](/img/structure/B14365338.png)
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diphenyl-1-oxa-4-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure where a spiro atom connects two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane typically involves the reaction of diphenylamine with appropriate reagents to form the spirocyclic structure. One common method includes the cyclization of diphenylamine with an epoxide under acidic conditions . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: A structurally similar compound with different substituents.
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride: Another spirocyclic compound with distinct functional groups.
DiPOA ([8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane]): A related compound with a triazaspiro structure.
Uniqueness
3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of diphenyl groups. This gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
| 91708-15-5 | |
Fórmula molecular |
C20H23NO |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3,4-diphenyl-1-oxa-4-azaspiro[4.5]decane |
InChI |
InChI=1S/C20H23NO/c1-4-10-17(11-5-1)19-16-22-20(14-8-3-9-15-20)21(19)18-12-6-2-7-13-18/h1-2,4-7,10-13,19H,3,8-9,14-16H2 |
Clave InChI |
FJPQFCWJOOLQKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)N(C(CO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Methylenebis[2-(decyloxy)benzene]](/img/no-structure.png)





